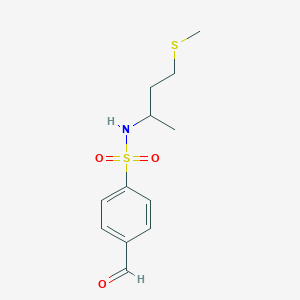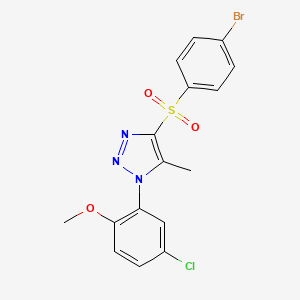
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide, also known as FMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMBS is a sulfonamide derivative that has been synthesized through a series of chemical reactions, and its unique chemical structure makes it a promising candidate for further investigation.
Mécanisme D'action
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and receptors by binding to their active sites. The exact mechanism of action of this compound is still being investigated, but it is believed to involve the formation of covalent bonds between this compound and the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target molecule. In some cases, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In other cases, this compound has been shown to modulate the activity of receptors involved in neurotransmission and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its high purity and stability. However, this compound also has some limitations, including its relatively low solubility in water and some organic solvents.
Orientations Futures
There are several potential future directions for research on 4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the use of this compound as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, this compound may have applications in the development of novel materials with unique properties.
Méthodes De Synthèse
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylthiobutan-2-ol in the presence of a base. The resulting compound is then reacted with formic acid to produce this compound.
Applications De Recherche Scientifique
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, this compound has been explored for its potential as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
4-formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c1-10(7-8-17-2)13-18(15,16)12-5-3-11(9-14)4-6-12/h3-6,9-10,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRJQOXKXDJMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)NS(=O)(=O)C1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2978903.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2978904.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine](/img/structure/B2978905.png)

![N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2978907.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)




![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)

